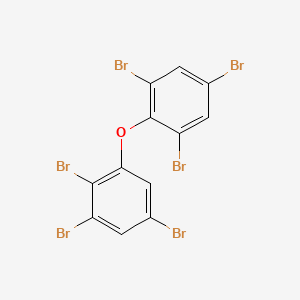

2,2',3,4',5,6'-Hexabromodiphenyl ether

Description

Classification and Isomeric Context of Hexabromodiphenyl Ethers (HexaBDEs)

PBDEs are categorized into homologous groups based on the number of bromine atoms they contain. Hexabromodiphenyl ethers (HexaBDEs) are a group of PBDEs that contain six bromine atoms. Within this group, there are 42 possible isomers, each with a distinct substitution pattern of the bromine atoms on the two phenyl rings. cdc.gov 2,2',3,4',5',6'-Hexabromodiphenyl ether (BDE-149) is one of these 42 isomers.

The specific arrangement of bromine atoms in BDE-149 distinguishes it from its other hexaBDE isomers and influences its physicochemical properties and behavior in the environment.

Table 1: Physicochemical Properties of 2,2',3,4',5',6'-Hexabromodiphenyl Ether (BDE-149)

| Property | Value |

| IUPAC Name | 1,2,4-tribromo-3-(2,4,5-tribromophenoxy)benzene |

| CAS Number | 446255-04-5 |

| Molecular Formula | C₁₂H₄Br₆O |

| Molecular Weight | 643.58 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 7.6 |

| Water Solubility | Data not readily available |

| Vapor Pressure | Data not readily available |

| Data sourced from PubChem and other scientific literature. |

Historical Context of Polybrominated Diphenyl Ether Application as Flame Retardants

The widespread use of PBDEs as flame retardants began in the 1970s to meet fire safety standards for a wide range of products. dcceew.gov.au They were incorporated into plastics, textiles, furniture foam, and electronics to slow the spread of fire. nih.gov Commercial PBDE products were typically sold as mixtures of different congeners, most commonly as pentaBDE, octaBDE, and decaBDE formulations. canada.ca

The commercial octaBDE mixture was composed of various PBDE congeners, including hexa-, hepta-, octa-, and nonabromodiphenyl ethers. dcceew.gov.auresearchgate.net While the exact composition could vary, some analyses have identified hexaBDEs as a component of these commercial mixtures. dcceew.gov.au However, the specific concentration of the BDE-149 congener within these historical commercial products is not well-documented in publicly available literature. Research has shown that BDE-149 can be formed as a minor metabolite from the debromination of higher brominated congeners, such as BDE-183, in certain fish species. nih.gov

Global Regulatory Status and Persistent Organic Pollutant (POP) Designation for HexaBDEs

Due to growing concerns about their persistence, bioaccumulation, and potential for long-range environmental transport, several PBDEs have been listed as Persistent Organic Pollutants (POPs) under the Stockholm Convention. basel.int POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. nih.gov

In 2009, the Conference of the Parties to the Stockholm Convention decided to list certain hexaBDEs and heptaBDEs in Annex A of the convention for elimination of production and use. basel.int Specifically, the listing for "Hexabromodiphenyl ether and heptabromodiphenyl ether" includes 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153), 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154), and other hexa- and heptabromodiphenyl ethers present in commercial octabromodiphenyl ether. basel.int While BDE-149 is a hexaBDE isomer, its specific inclusion under this listing depends on its presence in commercial octaBDE mixtures. The overarching goal of the Stockholm Convention is to protect human health and the environment from these hazardous chemicals.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-tribromo-3-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-2-8(16)12(9(17)3-5)19-10-4-6(14)1-7(15)11(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMHGSMSQZEBFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879951 | |

| Record name | BDE-148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.08e-06 mg/mL | |

| Record name | Hexabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

446255-03-4, 36483-60-0 | |

| Record name | 2,2',3,4',5,6'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, hexabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BDE-148 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, hexabromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4',5,6'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6VH2E266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

148 - 151 °C | |

| Record name | Hexabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037515 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Fate and Transformation Pathways of 2,2 ,3,4 ,5,6 Hexabromodiphenyl Ether

Long-Range Environmental Transport (LRET) Modeling and Empirical Evidence for HexaBDEs

Modeling studies consistently show that the LRET potential of PBDEs is inversely related to their degree of bromination. researchgate.net Lower-brominated congeners (such as tetra- and penta-BDEs) are more volatile and have a higher potential for long-range atmospheric transport, comparable to that of well-known POPs like polychlorinated biphenyls (PCBs). nih.govresearchgate.net Conversely, highly brominated congeners like octa-, nona-, and deca-BDE have a very low potential to reach remote areas via atmospheric transport due to their low volatility and strong sorption to particles. nih.gov

HexaBDEs, with an intermediate degree of bromination, are expected to have a limited to moderate LRET potential. Model comparisons suggest their transport potential is lower than that of the lighter congeners but greater than that of the heavier ones. nih.gov This is supported by empirical evidence from remote regions, where the lighter components of commercial PBDE mixtures are found to predominate. nih.govresearchgate.net The transport of particle-bound chemicals is influenced by atmospheric processes like dry deposition and precipitation scavenging, which can limit their travel distance. nih.gov

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily photolysis and hydrolysis.

Photolysis, or degradation by light, is a significant transformation pathway for PBDEs in the environment. wikipedia.orgnih.gov Higher-brominated PBDEs can be broken down into lower-brominated, and potentially more bioaccumulative, congeners through a process of reductive debromination. researchgate.netnih.govdiva-portal.org

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For many organic compounds, this can be a key degradation pathway. However, based on the chemical structure of polybrominated diphenyl ethers, which features a stable ether linkage and aromatic C-Br bonds, significant degradation via hydrolysis is not expected under typical environmental pH conditions.

Biotic Degradation Processes

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial debromination is a critical transformation process for PBDEs, particularly in anaerobic (oxygen-free) environments like sediments and sludge. nih.govfrontiersin.org These environments act as major sinks for PBDEs. frontiersin.org Under these conditions, higher-brominated congeners can serve as electron acceptors for anaerobic bacteria, such as Dehalococcoides species, which sequentially remove bromine atoms. frontiersin.org This reductive debromination transforms highly brominated congeners into a series of lower-brominated congeners, including various HexaBDEs. env-health.org

Aerobic (oxygen-present) degradation of PBDEs also occurs, though it may proceed via different mechanisms. nih.gov Studies have shown that complex bacterial communities can degrade BDE-209 under aerobic conditions. nih.gov The proposed pathways include debromination, hydroxylation, and the cleavage of the ether bond, ultimately leading to mineralization. nih.gov While anaerobic degradation often results in the accumulation of lower-brominated congeners, aerobic degradation may offer a pathway to more complete breakdown of the PBDE structure. nih.gov

Biotransformation in Lower Organisms and Microorganisms

The biotransformation of polybrominated diphenyl ethers (PBDEs) by lower organisms and microorganisms is a key process influencing their fate and potential toxicity in the environment. Research in this area has revealed that various microbial species, including bacteria and fungi, possess the metabolic capabilities to alter the structure of these persistent organic pollutants, primarily through dehalogenation. While specific studies focusing solely on the biotransformation of 2,2',3,4',5,6'-hexabromodiphenyl ether (BDE-144) are limited, its formation as a metabolite from higher brominated congeners has been documented.

Microbial action, particularly by anaerobic bacteria, has been identified as a significant pathway for the transformation of PBDEs. For instance, studies on the microbial debromination of hepta-BDE 183 have shown the production of BDE-144. In one such study, a Dehalococcoides-containing enrichment culture was found to debrominate hepta-BDE 183, resulting in the formation of hexa-BDEs, including BDE-144, which accounted for a fraction of the transformation products alongside another hexa-BDE congener, BDE-154. nih.gov Another investigation into the anaerobic microbial debromination of PBDEs also identified BDE-144 as a minor product resulting from the para-bromine removal from hepta-BDE 183 by various dehalogenating bacteria. berkeley.edu

While the direct microbial degradation of BDE-144 has not been extensively detailed, the broader understanding of PBDE biotransformation by microorganisms suggests potential pathways. Anaerobic dehalogenating bacteria are known to cometabolically debrominate PBDEs, often requiring a primary electron acceptor to facilitate the process. nih.gov This reductive debromination can lead to the formation of less-brominated congeners, which may have different toxicological profiles. nih.govberkeley.edu

In addition to bacteria, some fungi have demonstrated the ability to degrade PBDEs. For example, the white-rot fungus Trametes versicolor has been shown to oxidize diphenyl ether and its monohalogenated derivatives through hydroxylation and subsequent ring cleavage. researchgate.net While this has not been specifically shown for BDE-144, it points to a potential aerobic degradation pathway for the diphenyl ether structure.

The tables below summarize findings on the microbial transformation of PBDEs, including the formation of BDE-144 from a higher brominated congener.

Table 1: Microbial Formation of this compound (BDE-144)

| Precursor Compound | Microbial System | Transformation Product(s) | Study Finding |

| Hepta-BDE 183 | Dehalococcoides-containing enrichment culture | Penta-BDEs (congeners 95 and 103), Hexa-BDEs (congeners 154 and 144 ) | BDE-144 was identified as a product of the debromination of hepta-BDE 183. nih.gov |

| Hepta-BDE 183 | Various dehalogenating bacteria (e.g., Dehalococcoides, Dehalobacter, Desulfitobacterium) | Hexa-BDEs (154, 153, 149, and 144 ) | BDE-144 was produced in minor quantities through the removal of a para-bromine from hepta-BDE 183. berkeley.edu |

Table 2: Examples of Microbial Biotransformation of Other PBDEs

| PBDE Congener | Microorganism/System | Transformation Pathway | Key Metabolites |

| Octa-BDE mixture | Dehalococcoides-containing cultures | Reductive debromination | Hepta- through di-BDEs, including hexa-BDE 154, penta-BDE 99, and tetra-BDEs 49 and 47. berkeley.edu |

| Deca-BDE (BDE-209) | Anaerobic sewage sludge | Reductive debromination | Nona- and octa-BDEs. berkeley.edu |

| Tetra-BDE 47 | Marine microalgae (Isochrysis galbana, Prorocentrum minimum, Skeletonema grethae, Thalassiosira pseudonana) | Debromination | BDE-28. nih.gov |

| 4-Bromodiphenyl ether | Trametes versicolor (white-rot fungus) | Hydroxylation, ring cleavage | 4-Bromophenol. researchgate.net |

Bioaccumulation and Biotransformation Kinetics of 2,2 ,3,4 ,5,6 Hexabromodiphenyl Ether in Biological Systems

Bioaccumulation Potential and Biota-Sediment Accumulation Factors (BSAFs)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism, either directly from the surrounding environment or through the consumption of contaminated food. For sediment-dwelling organisms, the Biota-Sediment Accumulation Factor (BSAF) is a key metric used to quantify the bioaccumulation of sediment-associated contaminants. epa.govarmy.mil The BSAF is defined as the ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. ornl.gov

BSAF values are utilized in environmental risk assessments to predict the potential for a chemical to move from sediments into the food web. ornl.gov For hydrophobic organic compounds like PBDEs, partitioning between the organic carbon in sediment and the lipids in organisms is a primary driver of bioaccumulation. ornl.gov Theoretically, for nonionic organic chemicals at equilibrium, BSAF values are expected to be in the range of 1 to 2. nih.gov

While extensive research has been conducted on the BSAF of various PBDE congeners, specific data for 2,2',3,4',5',6'-hexabromodiphenyl ether (BDE-149) are not widely available in the reviewed scientific literature. However, the high lipophilicity of hexaBDEs suggests a significant potential for bioaccumulation in organisms exposed to contaminated sediments. The lack of specific BSAF data for BDE-149 highlights a gap in the understanding of its environmental behavior and necessitates further research to accurately assess its bioaccumulation risk.

Food-Web Biomagnification and Trophic Transfer Dynamics of HexaBDEs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food web. miami.edu This phenomenon is of particular concern for persistent, bioaccumulative, and toxic substances. Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a chemical across a food web and are considered a reliable tool for bioaccumulation assessment. nih.govsfu.ca A TMF value greater than one indicates that the chemical is biomagnifying. nih.gov

Studies have shown that several PBDE congeners, including some hexaBDEs like BDE-153 and BDE-154, have the potential to biomagnify in both aquatic and terrestrial food webs. nih.govresearchgate.net The extent of biomagnification can be influenced by the chemical's properties, the structure of the food web, and the metabolic capabilities of the organisms within it. nih.gov For instance, some research suggests that lower-brominated PBDEs may have higher biomagnification factors than higher-brominated ones. researchgate.net

Specific TMF or Biomagnification Factor (BMF) values for BDE-149 are not extensively reported in the available scientific literature. However, given its classification as a hexaBDE, it is plausible that BDE-149 exhibits some degree of biomagnification. The trophic transfer of BDE-149 is likely to occur through the consumption of organisms that have accumulated this congener from their environment. The absence of direct empirical data on the trophic transfer dynamics of BDE-149 underscores the need for further investigation to fully characterize its behavior in different food webs.

Organ and Tissue-Specific Distribution and Retention Profiles

Upon entering an organism, lipophilic compounds like PBDEs tend to distribute into and be retained in tissues with high lipid content. The liver, adipose tissue, and muscle are often significant storage sites for these contaminants. The specific distribution pattern can vary depending on the congener, species, and route of exposure.

Research on various PBDE congeners has consistently shown that the liver is a primary organ for accumulation and metabolism. researchgate.net Adipose tissue also serves as a major reservoir for these compounds due to its high lipid content. For example, a study on lake whitefish showed that concentrations of several PBDE congeners were higher in the liver than in the carcass. researchgate.net

Specific quantitative data on the organ and tissue distribution of BDE-149 is limited in the current body of scientific literature. However, based on its chemical properties as a hexaBDE, it is expected to follow a similar distribution pattern to other well-studied PBDEs, with a propensity for accumulation in lipid-rich tissues. Further research is required to delineate the precise retention profiles of BDE-149 in various organs and tissues across different species.

In Vivo Biotransformation Pathways of HexaBDEs

Biotransformation is the process by which living organisms modify chemical compounds, which can lead to either detoxification or, in some cases, the formation of more toxic metabolites. For PBDEs, two major biotransformation pathways have been identified: reductive debromination and oxidative metabolism.

Reductive Debromination of HexaBDE Congeners

Reductive debromination involves the removal of bromine atoms from the diphenyl ether structure. This process is particularly significant for higher brominated BDEs and can occur under anaerobic conditions, often mediated by microorganisms in sediments and soils. nih.govresearchgate.netnih.gov This process can lead to the formation of lower-brominated congeners, which may be more toxic and bioaccumulative than their parent compounds. nih.gov

In vivo reductive debromination has also been observed in fish. nih.gov Notably, a study on the metabolism of PBDE congeners in three fish species (common carp (B13450389), rainbow trout, and Chinook salmon) identified BDE-149 as a minor metabolite of the reductive debromination of the hepta-BDE congener, BDE-183. nih.gov This finding provides direct evidence of a formation pathway for BDE-149 in biological systems. The table below summarizes the formation of BDE-149 from BDE-183 in different fish species.

Table 1: In Vitro Reductive Debromination of BDE-183 to BDE-149 in Fish Liver Microsomes

| Parent Congener | Metabolite | Species | Observation |

| BDE-183 | BDE-149 | Common Carp, Rainbow Trout, Chinook Salmon | Minor metabolite |

Data sourced from a study on species-specific differences in the debromination of PBDE congeners in fish. nih.gov

Oxidative Metabolism and Hydroxylated Metabolite Formation (OH-BDEs)

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is another critical biotransformation pathway for PBDEs. nih.gov This process typically involves the addition of a hydroxyl group (-OH) to the PBDE molecule, resulting in the formation of hydroxylated PBDEs (OH-PBDEs). nih.gov These metabolites are generally more polar than the parent compounds, which can facilitate their excretion. However, some OH-PBDEs have been shown to exhibit greater biological activity and potential toxicity than the original PBDEs. mdpi.com

While the oxidative metabolism of several PBDE congeners, such as BDE-47 and BDE-99, has been extensively studied, leading to the identification of various hydroxylated metabolites, there is a lack of specific information in the reviewed literature regarding the oxidative metabolism of BDE-149 and the formation of its corresponding OH-BDEs. nih.govnih.gov This represents a significant knowledge gap in understanding the full metabolic fate and potential toxicological implications of BDE-149 exposure.

Comparative Biotransformation Across Different Species

The biotransformation of PBDEs can vary significantly among different species due to differences in their metabolic enzyme systems. nih.gov For instance, reductive debromination appears to be a primary metabolic pathway in fish, whereas mammals often exhibit more extensive oxidative metabolism. nih.gov

The study that identified BDE-149 as a metabolite of BDE-183 also highlighted species-specific differences in debromination rates and products among fish species, with carp generally showing more rapid metabolism than trout and salmon. nih.gov While this provides some insight, direct comparative studies on the biotransformation of BDE-149 across a broader range of species, including birds and mammals, are currently lacking in the scientific literature. Such studies are crucial for a comprehensive understanding of the environmental risk posed by this congener.

Advanced Analytical Methodologies for the Determination of 2,2 ,3,4 ,5,6 Hexabromodiphenyl Ether and Its Metabolites

Sample Preparation Techniques: Extraction, Clean-up, and Fractionation

The initial and most critical step in the analytical workflow is the effective isolation of the target analytes from the sample matrix. nih.gov The choice of technique depends heavily on the matrix type (e.g., sediment, dust, water, or biological tissue). cdc.govnih.gov

Extraction Various extraction techniques have been optimized for PBDEs. nih.gov Conventional methods like Soxhlet extraction are effective but often require large volumes of organic solvents and long extraction times. researchgate.netthermofisher.com More modern techniques offer improvements in efficiency and solvent consumption. cdc.gov

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes, reducing extraction time and solvent volume compared to Soxhlet. researchgate.netchromatographyonline.com It is widely used for solid samples like soil, sediment, and dust. chromatographyonline.commilestonesrl.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvents and sample, accelerating the extraction process. It is recognized by the US EPA as an official method for extracting organic compounds from solid matrices. milestonesrl.com

Ultrasonic Extraction: This method uses high-frequency sound waves to agitate the sample in a solvent, providing a rapid extraction. It is often used for soil, sediment, and hand wipe samples. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): SPE is commonly employed for aqueous samples, where water is passed through a solid sorbent cartridge that retains the analytes. cdc.govepa.gov The analytes are then eluted with a small volume of organic solvent.

Interactive Table: Comparison of Extraction Techniques for PBDEs

| Technique | Matrix | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Soxhlet Extraction | Solid (Soil, Sediment, Tissue) | Well-established, efficient | Time-consuming, large solvent volume | researchgate.netthermofisher.com |

| Pressurized Liquid Extraction (PLE) | Solid (Soil, Sediment, Dust) | Fast, reduced solvent use | Requires specialized equipment | researchgate.netchromatographyonline.commilestonesrl.com |

| Microwave-Assisted Extraction (MAE) | Solid (Soil, Sediment, Sludge) | Very fast, low solvent use | Potential for thermal degradation of analytes | milestonesrl.com |

| Ultrasonic Extraction | Solid (Soil, Sediment), Wipes | Rapid, simple | Efficiency can be matrix-dependent | researchgate.netresearchgate.net |

| Solid-Phase Extraction (SPE) | Liquid (Water) | Low solvent use, can pre-concentrate analytes | Can be affected by matrix interferences | cdc.govepa.gov |

Clean-up and Fractionation Following extraction, the raw extract contains co-extracted matrix components, such as lipids and humic acids, which can interfere with chromatographic analysis and detection. cdc.gov Therefore, a rigorous clean-up step is essential. researchgate.net

Lipid Removal: For biological tissues, lipid removal is critical. This can be achieved through destructive methods like treatment with concentrated sulfuric acid or non-destructive methods like gel permeation chromatography (GPC) and freezing-lipid filtration. cdc.govresearchgate.neticrisat.org

Column Chromatography: Adsorbents such as silica (B1680970) gel , alumina , and Florisil are widely used in column chromatography to remove interferences. cdc.govresearchgate.net Multilayer silica columns, sometimes impregnated with sulfuric acid, are particularly effective. researchgate.netresearchgate.net

Fractionation: In some cases, it is necessary to separate different classes of brominated flame retardants from each other. This can be achieved using silica or Florisil columns by eluting with solvents of increasing polarity, which separates PBDEs from other compounds like tetrabromobisphenol A (TBBPA) or hexabromocyclododecanes (HBCDs). researchgate.net

Chromatographic Separation Methods (e.g., Gas Chromatography, Liquid Chromatography)

Separation of individual PBDE congeners is a significant analytical challenge due to the large number of possible isomers and their similar physicochemical properties. accustandard.comaccustandard.com

Gas Chromatography (GC) GC is the most common technique for the analysis of PBDEs. cdc.govthermofisher.com High-resolution capillary columns are necessary to separate the different congeners, including the critical pair BDE-49 and BDE-71, which can be challenging to resolve. thermofisher.comthermofisher.com Shorter columns (e.g., 15 m) are often used to reduce the analysis time and minimize the thermal degradation of higher brominated congeners. thermofisher.comthermofisher.com

Liquid Chromatography (LC) While less common than GC, LC, particularly reversed-phase HPLC, is a viable alternative for PBDE analysis. birmingham.ac.uknih.gov A key advantage of LC is that it operates at lower temperatures, thus avoiding the on-column thermal degradation that can affect highly brominated ethers like DecaBDE during GC analysis. birmingham.ac.uk This makes it particularly useful for studying the debromination products of BDE-209. birmingham.ac.uk Greener analytical methods are being developed for LC to reduce the use of toxic solvents. mdpi.com

Mass Spectrometric Detection Techniques (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry is the preferred detection method for PBDE analysis due to its high sensitivity and selectivity. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) HRMS instruments, such as those based on Orbitrap technology, provide high mass accuracy (<5 ppm) and resolving power (>60,000 FWHM). thermofisher.comthermofisher.comthermofisher.commdpi.com This allows for the unambiguous identification of analytes by determining their elemental composition, which significantly reduces false positives caused by matrix interferences. thermofisher.comnih.gov HRMS is particularly advantageous for analyzing complex environmental samples where co-eluting interferences are common. nih.gov

Tandem Mass Spectrometry (MS/MS) Tandem mass spectrometers, typically triple quadrupole instruments, operate in selected reaction monitoring (SRM) mode. thermofisher.com This technique offers exceptional selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion. thermofisher.comyoutube.com While GC-HRMS is a standard, GC-MS/MS has become increasingly popular for its ability to detect ultra-trace levels of PBDEs in complex matrices like food. thermofisher.com

Ionization Techniques

Electron Ionization (EI): A hard ionization technique that provides reproducible fragmentation patterns useful for library matching. capes.gov.br

Electron Capture Negative Ionization (ECNI): A soft ionization technique that is highly sensitive for electrophilic compounds like PBDEs. capes.gov.brresearchgate.net It often results in less fragmentation and a strong molecular ion signal, which is beneficial for quantification. For some congeners, monitoring specific fragment ions like [Br]⁻ or [C₆Br₅O]⁻ can increase selectivity. birmingham.ac.ukresearchgate.net

Interactive Table: Mass Spectrometry Techniques for PBDE Analysis

| Technique | Principle | Advantages | References |

|---|---|---|---|

| High-Resolution MS (e.g., Orbitrap) | Measures mass-to-charge ratio with very high accuracy and resolution. | Unambiguous compound identification, reduces interferences, retrospective data analysis. | thermofisher.comthermofisher.comnih.gov |

| Tandem MS (e.g., Triple Quadrupole) | Isolates a precursor ion, fragments it, and detects a specific product ion (SRM). | High sensitivity and selectivity, excellent for quantification in complex matrices. | thermofisher.comyoutube.com |

| ECNI | Soft ionization technique highly sensitive for halogenated compounds. | Very low detection limits for PBDEs. | capes.gov.brresearchgate.netresearchgate.net |

Isotope Dilution and Internal Standard Methodologies

To ensure the accuracy and precision of quantitative results, isotope dilution mass spectrometry (IDMS) is the gold standard. cdc.govcapes.gov.brfera.co.uk This method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled BDE-142) to the sample before extraction. thermofisher.comfera.co.uk This internal standard experiences the same chemical processing and potential losses as the native analyte, allowing for accurate correction of recovery and matrix effects. birmingham.ac.ukfera.co.uk

While ¹³C-labeled standards are most common, fluorinated PBDEs have also been developed as a more cost-effective alternative for use as internal standards in some applications. accustandard.comfera.co.uknih.gov

Commonly Used Internal Standards for PBDE Analysis

| Standard Type | Examples | Application | References |

|---|---|---|---|

| ¹³C-labeled PBDEs | ¹³C-BDE-47, ¹³C-BDE-99, ¹³C-BDE-153, ¹³C-BDE-209 | Isotope dilution quantification (GC-MS, LC-MS) | thermofisher.combirmingham.ac.ukfera.co.ukisotope.com |

| Fluorinated PBDEs | Mono- and di-fluorinated PBDEs | Internal standards (GC-MS, GC-ECD) | accustandard.comfera.co.uknih.gov |

| Other Labeled PBDEs | BDE-128, BDE-139L | Cleanup or recovery standards | chromatographyonline.combirmingham.ac.uk |

Quality Assurance/Quality Control (QA/QC) in Environmental and Biomonitoring Studies

Strict QA/QC protocols are essential for generating reliable and comparable data in environmental and biomonitoring studies. nih.govnih.gov The heterogeneity of data across different studies has been identified as a weakness, underscoring the need for robust quality control. nih.govnih.gov

Key QA/QC measures include:

Method Blanks: Analyzing a sample free of analyte that is subjected to the entire analytical procedure to check for contamination from reagents, glassware, or the laboratory environment. epa.govnih.gov

Spiked Samples/Matrix Spikes: Adding a known amount of analyte to a real sample to assess method accuracy and recovery in a specific matrix. nih.gov

Certified Reference Materials (CRMs): Analyzing materials with certified concentrations of target analytes (e.g., NIST SRM 2585 for dust) to validate the accuracy of the entire analytical method. icrisat.orgbirmingham.ac.uknih.gov

Proficiency Testing (PT) Schemes: Participating in inter-laboratory comparison studies to evaluate and improve laboratory performance against other labs. nih.govresearchgate.net

Replicate Analyses: Analyzing multiple aliquots of the same sample to assess method precision. researchgate.net

Careful attention to cleaning laboratory glassware and equipment is crucial to prevent cross-contamination, especially when analyzing for ubiquitous compounds like PBDEs at trace levels. epa.gov

Regulatory Science and Policy Implications for 2,2 ,3,4 ,5,6 Hexabromodiphenyl Ether and Commercial Octabde

International Regulatory Frameworks and Their Evolution (e.g., Stockholm Convention Annex A Listing for HexaBDE and HeptaBDE)

The primary international treaty governing the regulation of persistent organic pollutants (POPs) is the Stockholm Convention on Persistent Organic Pollutants, a global treaty designed to protect human health and the environment from chemicals that are persistent, bioaccumulative, and prone to long-range environmental transport. iisd.org

In 2009, at the fourth meeting of the Conference of the Parties (COP4), a significant amendment was made to the Convention to include several new POPs. undp.org Based on the recommendations of the Persistent Organic Pollutants Review Committee (POPRC), Hexabromodiphenyl ether (HexaBDE) and Heptabromodiphenyl ether (HeptaBDE), key components of c-OctaBDE, were listed in Annex A of the Convention for elimination. pops.intpops.int

Annex A (Elimination): Parties to the Convention are required to take measures to eliminate the production and use of chemicals listed in this annex. pops.intpops.int The listing for HexaBDE and HeptaBDE specifies an end to production but provides a specific exemption for the use of articles that contain these substances, in accordance with the provisions of Part IV of the Annex. pops.intpops.int This exemption allows for the recycling of articles containing HexaBDE and HeptaBDE, provided it is done in an environmentally sound manner and does not lead to the recovery of the chemicals for reuse. pops.int This specific exemption is set to expire no later than 2030. pops.intpops.int

The definition in the Convention for "Hexabromodiphenyl ether and heptabromodiphenyl ether" includes specific congeners such as 2,2',4,4',5,5'-hexabromodiphenyl ether (BDE-153), 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154), and other hexa- and heptabromodiphenyl ethers present in commercial octabromodiphenyl ether. pops.intbasel.intgovernment.bg The evolution of these regulations reflects a global consensus on the need to control and phase out these hazardous substances due to their potential for widespread environmental contamination and adverse health effects. pops.int

Table 1: Stockholm Convention Listing Details for HexaBDE and HeptaBDE

| Chemical/Mixture | Convention Annex | Listing Decision | Key Provisions | Specific Exemptions |

|---|---|---|---|---|

| Hexabromodiphenyl ether (HexaBDE) and Heptabromodiphenyl ether (HeptaBDE) | Annex A (Elimination) | SC-4/14 (2009) | Eliminate production and use. | Recycling of articles containing these substances is permitted until 2030 under environmentally sound management conditions. pops.intpops.int |

National and Regional Implementation Strategies for PBDE Restriction and Elimination

Following the Stockholm Convention listing, signatory parties have implemented national and regional strategies to restrict and eliminate PBDEs.

European Union: The EU has been proactive in regulating PBDEs. Directive 2003/11/EC prohibited the marketing and use of c-OctaBDE in concentrations higher than 0.1% by mass. pops.int Under the EU's POPs Regulation (EU) 2019/1021, which aligns with the Stockholm Convention, the manufacturing, placing on the market, and use of substances containing PBDEs are prohibited. europa.eu Recently, the European Commission has moved to further tighten the unintentional trace contaminant (UTC) limits for the sum of PBDEs in mixtures and articles, including those made from recycled materials. reach24h.comcirs-group.com As of July 2025, the general limit is set at 10 mg/kg, with phased-in reductions for products containing recycled materials, starting from 500 mg/kg and decreasing to 200 mg/kg by 2027. reach24h.comcirs-group.com The EU also formally withdrew its exemption for recycling products containing certain PBDEs, signaling a move towards non-toxic material cycles. foodpackagingforum.org

North America:

Canada: Canada has listed PBDEs, including HexaBDE and HeptaBDE, as toxic substances under the Canadian Environmental Protection Act, 1999. pops.int Regulations prohibit the manufacture, use, sale, offer for sale, or import of PBDEs and products containing them. canada.ca Canada's National Implementation Plan under the Stockholm Convention reflects these actions, noting the rising levels of PBDEs in Arctic biota as evidence of long-range transport. canada.ca

United States: The US has taken a multi-faceted approach. The major US manufacturer of c-OctaBDE voluntarily phased out production in 2004. iatp.org The Environmental Protection Agency (EPA) has used the Toxic Substances Control Act (TSCA) to regulate PBDEs. epa.gov This includes issuing Significant New Use Rules (SNURs) to require notification to the EPA before manufacturing or importing articles containing c-OctaBDE could resume, effectively preventing their re-introduction. epa.gov

Asia:

China: China has established concentration limits for Penta- and Octa-BDEs in electronic products, aligning with international efforts to control these substances in e-waste. doaj.org

Japan: Japan has classified c-OctaBDE components as Class I Specified Chemical Substances, which effectively prohibits their manufacture, import, and use. doaj.org

India: India has banned the manufacture, trade, import, and use of several PBDEs and has set concentration limits for all PBDEs in specific electrical and electronic equipment. doaj.org

Environmentally Sound Management of Wastes Containing HexaBDEs

The environmentally sound management (ESM) of wastes containing HexaBDE is a critical component of mitigating their environmental impact, particularly given their use in long-lasting products. The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal works in concert with the Stockholm Convention to address this issue.

Technical guidelines developed under the Basel Convention provide guidance on the ESM of wastes consisting of, containing, or contaminated with PBDEs. basel.intbasel.int These guidelines are intended to be used with the "General technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants." un.orgbasel.int

Key aspects of ESM for HexaBDE-containing wastes include:

Identification and Separation: A primary challenge is identifying articles that contain PBDEs, such as plastics from waste electrical and electronic equipment (WEEE), automotive parts, and polyurethane foam insulation. basel.intresearchgate.net

Waste Treatment: The guidelines emphasize that disposal methods should lead to the destruction or irreversible transformation of the POP content. europa.eu Recycling and final disposal of articles containing HexaBDE must be carried out in an environmentally sound manner and must not lead to the recovery of HexaBDE for the purpose of reuse. pops.int

Transboundary Movement: Parties must take steps to prevent the export of articles containing HexaBDE at levels exceeding those permitted for sale or use domestically. pops.int

The long service life of products like building insulation (30-50 years or more) means that a significant amount of HexaBDE remains in use, posing a future waste management challenge. basel.int

Persistent Organic Pollutants Review Committee (POPRC) Assessments and Recommendations

The POPRC is the scientific subsidiary body of the Stockholm Convention, responsible for evaluating chemicals proposed for listing. iisd.org The process involves a rigorous assessment of a chemical's properties against the screening criteria in Annex D (persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects), followed by the development of a risk profile (Annex E) and a risk management evaluation (Annex F). iisd.org

For c-OctaBDE, the POPRC's assessment was crucial.

Risk Profile: In 2007, the POPRC concluded its risk profile for c-OctaBDE, determining that its components were persistent, bioaccumulative, and toxic, warranting global action. pops.int The committee noted that c-OctaBDE is a complex mixture and that its components, including various HexaBDE and HeptaBDE congeners, are found widely in the environment. pops.int

Risk Management Evaluation: The subsequent risk management evaluation analyzed possible control measures. pops.int It considered the prohibition of production and use as the most effective measure to eliminate emissions from new products, while acknowledging that this would not address emissions from articles already in use. pops.int

Recommendation: Based on these assessments, the POPRC recommended that the COP list Hexabromodiphenyl ether and Heptabromodiphenyl ether in Annex A of the Convention for elimination. pops.int This recommendation was adopted by the COP in 2009. pops.int The POPRC's scientific work provided the foundation for the global ban, underscoring the importance of a science-based approach to international chemical regulation. iisd.org

Table 2: Typical Composition of Commercial OctaBDE (c-OctaBDE)

The composition of c-OctaBDE mixtures can vary. The table below shows a typical composition reported within the EU around 2001.

| Component Group | Typical Percentage by Weight |

|---|---|

| Pentabromodiphenyl ether (PentaBDE) isomers | ≤ 0.5% |

| Hexabromodiphenyl ether (HexaBDE) isomers | ≤ 12% |

| Heptabromodiphenyl ether (HeptaBDE) isomers | ≤ 45% |

| Octabromodiphenyl ether (OctaBDE) isomers | ≤ 33% |

| Nonabromodiphenyl ether (NonaBDE) isomers | ≤ 10% |

| Decabromodiphenyl ether (DecaBDE) | ≤ 0.7% |

Source: European Commission 2003a, as cited in UNEP/POPS/POPRC.2/17/Add.3 pops.int

Emerging Research Frontiers and Future Directions for 2,2 ,3,4 ,5,6 Hexabromodiphenyl Ether Studies

Identification of Novel Sources and Release Pathways

While the primary source of BDE-140 has been its inclusion in commercial flame retardant mixtures used in plastics and textiles, emerging research is focusing on secondary sources and novel release pathways. A significant area of investigation is the in-vivo formation of BDE-140 through the debromination of higher brominated diphenyl ethers. For instance, studies have detected BDE-140 in fish, which was not present in their food, providing evidence for the metabolic breakdown of other BDE congeners into BDE-140. This transformation turns biota into a potential secondary source of this specific congener.

Advanced Understanding of Long-Term Environmental Behavior and Cycling

The long-term environmental behavior of BDE-140 is governed by its persistence, potential for long-range transport, and degradation pathways. Like other PBDEs, BDE-140 is a persistent organic pollutant. Its degradation in the environment is slow and can occur through both abiotic and biotic processes.

Abiotic Degradation: Photolysis, or degradation by sunlight, is a potential abiotic pathway. Studies on other hexabromodiphenyl ether congeners, such as BDE-154, have shown that reactions with hydroxyl radicals in the atmosphere can be a degradation route. nih.gov The half-life of BDE-154 in the atmosphere has been estimated to be around 123 days. nih.gov While specific data for BDE-140 is limited, similar photochemical processes are expected to influence its atmospheric persistence.

Biotic Degradation: Microbial degradation in sediments and soil is a key biotic pathway for the breakdown of PBDEs. This often occurs through reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. nih.gov This process can lead to the formation of less brominated, and sometimes more toxic, congeners. nih.gov The specifics of BDE-140 microbial degradation, including the rates and resulting products, are an active area of research.

Environmental Transport: The potential for long-range environmental transport of BDE-140 is a significant concern. While highly brominated congeners have a lower potential for long-range transport, some models suggest that chemicals sorbed to particles may travel further than previously thought. elsevierpure.comnilu.no

| Degradation Pathway | Description | Influencing Factors |

| Photolysis | Degradation by UV radiation, primarily in the atmosphere and surface waters. | Sunlight intensity, presence of photosensitizers. |

| Microbial Degradation | Breakdown by microorganisms, mainly in anaerobic sediments and soils. | Microbial community composition, nutrient availability, redox potential. |

| Biotransformation | Metabolic alteration within organisms, such as fish and mammals. | Species-specific enzyme systems. |

Comprehensive Elucidation of Species-Specific Biotransformation Enzyme Systems

The biotransformation of BDE-140 varies significantly across different species, influencing its bioaccumulation potential and toxicity. The primary enzyme systems involved are the cytochrome P450 (CYP) monooxygenases.

In mammals, the metabolism of PBDEs generally proceeds through oxidative pathways mediated by CYP enzymes, leading to the formation of hydroxylated metabolites (OH-PBDEs). nih.gov Studies on other PBDEs have identified specific CYP enzymes, such as CYP2B6, as being predominantly responsible for this metabolism in humans. nih.gov While direct evidence for BDE-140 is still emerging, it is hypothesized that similar CYP-mediated pathways are involved in its biotransformation in mammals. Research on the closely related BDE-153 in rodents has shown it to be poorly metabolized and slowly excreted. nih.gov

In contrast to mammals, fish primarily metabolize PBDEs through reductive debromination. nih.gov This process can lead to the formation of other BDE congeners. Studies in avian species have also suggested the occurrence of debromination in developing embryos. nih.gov The specific enzymes responsible for debromination in fish and birds are not yet fully characterized but are an area of active investigation.

| Organism Group | Primary Biotransformation Pathway | Key Enzyme System (Hypothesized for BDE-140) |

| Mammals | Oxidative hydroxylation | Cytochrome P450 (e.g., CYP2B6) |

| Fish | Reductive debromination | Not fully elucidated |

| Birds | Debromination (in embryos) | Not fully elucidated |

Development of Predictive Models for Environmental Fate and Bioaccumulation

Predictive models are essential tools for understanding and forecasting the environmental behavior of BDE-140. These models can be broadly categorized into those that predict environmental fate and transport, and those that predict bioaccumulation in food webs.

Environmental Fate Models: Multimedia fugacity models are often used to predict the partitioning of chemicals between different environmental compartments such as air, water, soil, and sediment. elsevierpure.com These models help in assessing the potential for long-range transport. For instance, some models have suggested that lower-brominated PBDEs have a long-range transport potential comparable to that of PCBs. elsevierpure.com

Bioaccumulation Models: Physiologically based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of chemicals in organisms. simulations-plus.commdpi.commdpi.com These models can help predict the tissue-specific accumulation of BDE-140 and its metabolites. Quantitative Structure-Activity Relationship (QSAR) models are another approach used to predict the bioaccumulation potential of chemicals based on their molecular structure.

Future research will focus on refining these models with more specific data for BDE-140 to improve the accuracy of their predictions.

Refined Mechanistic Toxicological Research Using Omics Technologies

To gain a deeper understanding of the toxic mechanisms of BDE-140, researchers are increasingly turning to "omics" technologies. These high-throughput techniques allow for the comprehensive analysis of genes (toxicogenomics), proteins (proteomics), and metabolites (metabolomics) in response to chemical exposure. imrpress.comimrpress.com

Toxicogenomics: This approach examines changes in gene expression following exposure to a toxicant. Studies on other PBDEs have shown that they can induce changes in genes related to cancer, metabolic pathways, and antioxidant responses. nih.govnih.gov Applying toxicogenomics to BDE-140 can help identify key molecular pathways that are disrupted by its exposure.

Proteomics and Metabolomics: Proteomics analyzes changes in the protein profile of a cell or tissue, while metabolomics looks at changes in the small molecule metabolites. nih.gov These techniques can provide insights into the functional consequences of BDE-140 exposure, such as alterations in mitochondrial function and energy metabolism, as has been observed with other PBDEs. nih.gov

Integrating these omics datasets can provide a systems-level understanding of the toxicity of BDE-140 and help in the identification of sensitive biomarkers of exposure and effect.

Global Harmonization of Monitoring Programs and Data Integration

Effective management of BDE-140 and other PBDEs requires robust global monitoring programs and the integration of data from various sources. Several international and national programs are in place to monitor the levels of PBDEs in the environment and in human populations.

In Europe, the European Food Safety Authority (EFSA) has recommended monitoring for several PBDE congeners in food, and the European Union has established Environmental Quality Standards (EQS) for a number of them in biota. ospar.orgenvironment-agency.gov.uk The OSPAR Commission also monitors PBDEs in the marine environment of the Northeast Atlantic. ospar.org In North America, various programs monitor PBDEs in the atmosphere, wildlife, and humans.

A significant challenge is the harmonization of these monitoring efforts to ensure that data are comparable across different regions and matrices. This includes standardizing analytical methods and quality control procedures. Furthermore, the integration of data from environmental monitoring, human biomonitoring, and toxicological studies is crucial for conducting comprehensive risk assessments. Future efforts will focus on building integrated data platforms to facilitate a more holistic understanding of the global impact of BDE-140 and other PBDEs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.